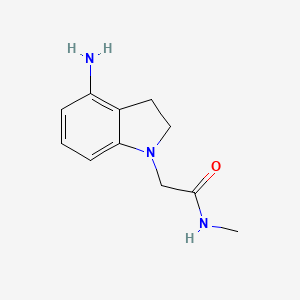

2-(4-Aminoindolin-1-yl)-N-methylacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

2-(4-amino-2,3-dihydroindol-1-yl)-N-methylacetamide |

InChI |

InChI=1S/C11H15N3O/c1-13-11(15)7-14-6-5-8-9(12)3-2-4-10(8)14/h2-4H,5-7,12H2,1H3,(H,13,15) |

InChI Key |

NGRMEEHQHDSBOE-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CN1CCC2=C(C=CC=C21)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Aminoindolin 1 Yl N Methylacetamide and Analogs

Retrosynthetic Analysis and Identification of Key Starting Materials

A retrosynthetic analysis of the target molecule, 2-(4-aminoindolin-1-yl)-N-methylacetamide, reveals a logical pathway for its construction. The primary disconnection breaks the N-C bond formed between the indoline (B122111) nitrogen (N-1) and the acetyl group, identifying 4-aminoindoline and an N-methyl-2-haloacetamide (such as 2-chloro-N-methylacetamide) as key precursors. This disconnection corresponds to a standard N-alkylation reaction.

Further deconstruction of the 4-aminoindoline intermediate involves a functional group interconversion, tracing the 4-amino group back to a 4-nitro group. This suggests that 4-nitroindoline (B1317209) is a crucial intermediate, as the reduction of a nitro group to an amine is a reliable and high-yielding transformation.

The final disconnection breaks the indoline ring itself. Several classic indole (B1671886) and indoline syntheses can be considered. For instance, employing the logic of the Leimgruber-Batcho synthesis, the 4-nitroindoline can be traced back to 2-methyl-3-nitroaniline (B147196). wikipedia.orggoogle.com This approach involves the formation of an enamine from the toluene (B28343) derivative, followed by a reductive cyclization to form the indoline ring. wikipedia.orgresearchgate.net

Key Starting Materials Identified:

| Starting Material | Rationale for Selection |

| 2-Methyl-3-nitroaniline | Precursor for Leimgruber-Batcho or similar indole/indoline syntheses to form the 4-nitroindoline core. google.com |

| N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Reagent for enamine formation in the Leimgruber-Batcho synthesis. wikipedia.org |

| 2-Chloro-N-methylacetamide | Alkylating agent for introducing the N-methylacetamide side chain onto the indoline nitrogen. |

| Reducing Agents (e.g., Fe/HCl, SnCl₂, H₂/Pd) | For the reduction of the 4-nitro group to the 4-amino group. wikipedia.org |

Development and Optimization of Synthetic Pathways to the Target Compound

The forward synthesis builds upon the retrosynthetic strategy, focusing on the efficient construction and functionalization of the indoline core.

The construction of the indoline core, particularly with substitution at the 4-position, is a critical phase of the synthesis. Several named reactions provide robust routes to this scaffold.

Leimgruber-Batcho Synthesis: This is a highly effective method for producing indoles and, by extension, indolines from o-nitrotoluenes. wikipedia.org The synthesis begins with the reaction of a substituted o-nitrotoluene, such as 2-methyl-3-nitroaniline, with a formamide (B127407) acetal like N,N-dimethylformamide dimethyl acetal (DMF-DMA) and often an amine like pyrrolidine (B122466) to form a reactive enamine. wikipedia.orgresearchgate.net This intermediate undergoes reductive cyclization to yield the indoline. The presence of the nitro group at the 3-position of the starting aniline (B41778) directs the cyclization to form the desired 4-nitroindoline. google.com

Bartoli Indole Synthesis: This method involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.com While it typically yields indoles, modifications can lead to indolines. The presence of a substituent ortho to the nitro group is often necessary for the reaction to proceed efficiently, making it suitable for creating substituted indoles that can be subsequently reduced. wikipedia.orgsynarchive.com

Fischer Indole Synthesis: Though one of the oldest and most versatile indole syntheses, its application for 4-substituted indoles requires specifically substituted phenylhydrazines. wikipedia.org The reaction condenses a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org For the synthesis of a 4-aminoindole (B1269813) precursor, a (3-nitrophenyl)hydrazine derivative would be required.

A common and practical approach involves the cyclization of N-(2-methyl-3-nitrophenyl)ethanamide with reagents like DMF-DMA to obtain 4-nitroindoline. google.com

The most direct method for introducing the 4-amino group is through the reduction of a 4-nitroindoline precursor. This transformation is typically efficient and can be achieved using various reducing agents.

Common Reduction Methods for Nitroarenes:

| Reagent | Conditions | Advantages |

| Iron powder (Fe) in acid (HCl or Acetic Acid) | Typically heated in a protic solvent like ethanol (B145695)/water. | Cost-effective, widely used in industrial applications. wikipedia.orgresearchgate.net |

| Stannous chloride (SnCl₂) | Often used in ethanol or ethyl acetate (B1210297). | Works under milder conditions than Fe/acid. wikipedia.org |

| Catalytic Hydrogenation (H₂/Pd-C) | Hydrogen gas with a palladium on carbon catalyst in a solvent like ethanol or methanol. | Clean reaction with high yields, though requires specialized equipment. wikipedia.org |

The final key step is the attachment of the N-methylacetamide side chain to the N-1 position of the 4-aminoindoline core. This is accomplished via a nucleophilic substitution reaction, specifically an N-alkylation.

The nitrogen atom of the indoline ring acts as a nucleophile, attacking an electrophilic carbon. A suitable reagent for this transformation is 2-chloro-N-methylacetamide or 2-bromo-N-methylacetamide. The reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the indoline nitrogen, thereby increasing its nucleophilicity and neutralizing the acid byproduct.

Typical N-Alkylation Conditions:

| Reagent | Base | Solvent | Conditions |

| 2-Chloro-N-methylacetamide | K₂CO₃ or NaH | DMF, Acetonitrile (B52724) | Room temperature to moderate heating |

| 2-Bromo-N-methylacetamide | K₂CO₃ or NaH | DMF, Acetonitrile | Room temperature to moderate heating |

It is crucial to consider the potential for alkylation at the 4-amino group. However, the indoline ring nitrogen is generally more nucleophilic than the aromatic amino group, allowing for selective N-1 alkylation under controlled conditions. Protecting the 4-amino group (e.g., as an acetamide) before N-1 alkylation and subsequent deprotection could be an alternative strategy to ensure absolute chemoselectivity if needed.

Regioselectivity: The regioselectivity of the synthesis is primarily established during the construction of the indoline core. In methods like the Leimgruber-Batcho or Bartoli syntheses, the substitution pattern of the starting aromatic compound dictates the position of the substituents on the final indoline ring. wikipedia.orgwikipedia.org For example, starting with 2-methyl-3-nitroaniline ensures the formation of the 4-nitroindoline isomer. google.com

Chemoselectivity: A key chemoselective challenge is the selective alkylation of the indoline nitrogen (N-1) in the presence of the 4-amino group. As mentioned, the higher nucleophilicity of the secondary amine within the indoline ring compared to the aromatic primary amine generally allows for preferential reaction at N-1. Optimization of reaction conditions (e.g., choice of base, temperature) can further enhance this selectivity.

Stereoselectivity: As the target compound this compound is achiral, stereoselectivity is not a concern in its synthesis. However, for analogs with chiral centers, enantioselective synthetic methods would be required.

Advanced Analytical Techniques for Structural Confirmation and Purity Assessment

A combination of spectroscopic and chromatographic methods is essential to confirm the structure of this compound and assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information on the number of different types of protons and their connectivity. For the target molecule, one would expect to see distinct signals for the aromatic protons on the benzene (B151609) ring portion of the indoline, the aliphatic protons of the five-membered ring (typically two CH₂ groups), the protons of the N-methyl group, and the methylene (B1212753) protons of the acetamide (B32628) side chain. The NH₂ and amide NH protons would also be visible, though their signals can be broad.

¹³C NMR: This provides a count of the unique carbon atoms in the molecule, confirming the presence of aromatic, aliphatic, amide carbonyl, and methyl carbons.

2D NMR (COSY, HSQC, HMBC): These experiments are used to definitively assign proton and carbon signals and confirm the connectivity between different parts of the molecule, such as the linkage of the N-methylacetamide group to the N-1 position of the indoline.

Mass Spectrometry (MS):

Electrospray ionization (ESI) or other soft ionization techniques would be used to determine the molecular weight of the compound by identifying the molecular ion peak ([M+H]⁺).

Tandem MS (MS/MS): This technique provides structural information by analyzing the fragmentation patterns of the molecular ion. For N-substituted indolines, characteristic fragmentation often includes alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of substituents. libretexts.orgmiamioh.edu The fragmentation of the N-methylacetamide side chain would also produce characteristic daughter ions.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound. By using a suitable column and mobile phase, impurities can be separated and quantified, typically with a UV detector.

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for preliminary purity checks.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Expected characteristic absorption bands would include N-H stretching for the primary amine and the amide, C=O stretching for the amide carbonyl group, and C-H stretching for aromatic and aliphatic components.

| Technique | Information Provided |

| ¹H NMR | Proton environment, connectivity (via coupling) |

| ¹³C NMR | Number and type of carbon atoms |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

| HPLC | Purity assessment and quantification |

| IR Spectroscopy | Presence of key functional groups (N-H, C=O) |

Spectroscopic and Spectrometric Characterization Methods (e.g., NMR, MS, IR)

Specific spectroscopic or spectrometric data for this compound are not available in the literature. For a novel compound of this nature, characterization would typically involve a combination of the following techniques to confirm its structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would be used to identify the number and types of protons, their connectivity, and their chemical environment. Expected signals would correspond to the protons on the indoline ring, the N-methyl group, the methylene bridge, and the amino group.

¹³C NMR would identify the number of unique carbon atoms in the molecule, including the carbonyl carbon of the acetamide group and the carbons of the aromatic and saturated rings.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be essential to determine the compound's exact molecular weight and confirm its elemental formula (C₁₁H₁₅N₃O).

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups. Characteristic absorption bands would be expected for the N-H stretches of the primary amine and the amide, as well as the C=O stretch of the amide carbonyl group.

Table 1: Hypothetical Spectroscopic Data Interpretation No experimental data is available. This table illustrates the types of data that would be sought during characterization.

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons | Signals corresponding to the protons on the benzene portion of the indoline ring. |

| Aliphatic Protons | Signals for the CH₂ groups of the indoline ring, the CH₂ of the acetamide, and the N-CH₃ group. | |

| Amine/Amide Protons | Signals for the NH₂ and NH protons, which may be broad and exchangeable. | |

| ¹³C NMR | Carbonyl Carbon | A signal in the downfield region (typically ~170 ppm) for the C=O group. |

| Aromatic Carbons | Signals in the aromatic region (~110-150 ppm). | |

| Aliphatic Carbons | Signals in the upfield region for the CH₂ and CH₃ carbons. | |

| MS (ESI+) | Molecular Ion Peak | [M+H]⁺ corresponding to the calculated exact mass of C₁₁H₁₆N₃O⁺. |

| IR | N-H Stretching | Bands around 3200-3400 cm⁻¹ for the amine and amide N-H bonds. |

Chromatographic Methods for Compound Purification and Quantitative Analysis

Specific chromatographic methods for this compound have not been published. However, standard techniques would be employed for its purification and analysis.

Compound Purification: Following a potential synthesis, purification would likely be achieved using column chromatography . The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and mobile phase (a solvent system, often a mixture like hexane/ethyl acetate or dichloromethane/methanol) would be optimized to separate the desired product from unreacted starting materials and byproducts.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) would be the standard method for assessing the purity of the compound and for quantitative analysis. A typical approach would involve:

Reverse-Phase HPLC: Using a nonpolar stationary phase (like C18) with a polar mobile phase (such as a gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid or formic acid).

Detection: A UV detector would be suitable, set to a wavelength where the aromatic indoline core shows strong absorbance.

Purity would be determined by the percentage of the total peak area that corresponds to the main product peak in the chromatogram.

Biological Target Identification and Mechanism of Action Studies

High-Throughput Screening (HTS) Methodologies for Target Prioritization

High-throughput screening (HTS) is a common starting point for identifying the biological targets of a novel compound. This process involves testing a compound against a large number of molecular targets to pinpoint potential interactions. Common HTS methods include biochemical assays, which measure the effect of a compound on the activity of a purified protein, and cell-based assays, which assess the compound's effects on cellular processes. The specific HTS campaigns and the types of assays that may have been employed for 2-(4-Aminoindolin-1-yl)-N-methylacetamide are not documented in public records.

Biochemical and Biophysical Assays for Ligand-Target Interaction Characterization

Following the identification of a potential target through HTS, a variety of biochemical and biophysical assays are typically used to confirm and characterize the interaction between the ligand (the compound) and its target. These assays can determine the binding affinity, kinetics, and thermodynamics of the interaction. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy are frequently utilized for this purpose. However, no such studies have been published for this compound.

Cellular Pathway Modulation and Signal Transduction Analysis

To understand a compound's effect in a biological context, researchers investigate its impact on cellular pathways and signal transduction. This involves treating cells with the compound and observing changes in the activity of specific signaling molecules or pathways. Techniques like Western blotting, reporter gene assays, and phosphoproteomics are standard approaches. Information regarding the modulation of any cellular pathways by this compound is not available.

Elucidation of Molecular Mechanisms Underlying Observed Biological Effects

Determining the precise molecular mechanism of action involves integrating data from various studies to understand how the compound's interaction with its target leads to a biological effect. This can involve structural biology techniques like X-ray crystallography or cryo-electron microscopy to visualize the compound binding to its target, as well as computational modeling and molecular dynamics simulations. No such mechanistic studies for this compound have been made public.

Preclinical Biological Evaluation Strategies

In Vitro Biological Assessment Models

The initial phase of preclinical evaluation involves a comprehensive in vitro assessment to determine the biological activity of a compound and elucidate its mechanism of action. This is typically achieved through a variety of cell-based and biochemical assays.

Cell-Based Assays for Compound Activity Profiling in Relevant Disease Models

To understand the potential therapeutic utility of 2-(4-Aminoindolin-1-yl)-N-methylacetamide, its activity would be profiled across a panel of well-characterized cell lines representing various diseases. The selection of these cell lines would be guided by the structural features of the compound and any hypothesized targets. For instance, if the compound is predicted to have anti-cancer properties, a panel of cancer cell lines from different tissues of origin would be utilized.

Key parameters to be assessed in these cell-based assays would include:

Cytotoxicity and Cytostatic Effects: Determining the concentration-dependent effects of the compound on cell viability and proliferation.

Apoptosis Induction: Assessing the ability of the compound to induce programmed cell death in diseased cells.

Cell Cycle Analysis: Investigating the impact of the compound on the progression of the cell cycle.

Biomarker Modulation: Measuring the effect of the compound on the expression or activity of disease-relevant biomarkers.

The data from these assays would be used to generate a comprehensive profile of the compound's cellular activity and to identify potential therapeutic indications.

Enzyme Inhibition and Receptor Binding Studies

If the hypothesized mechanism of action for this compound involves the modulation of a specific enzyme or receptor, targeted biochemical assays would be employed. These studies are crucial for confirming direct interaction with the intended molecular target and for quantifying the compound's potency and selectivity.

Enzyme Inhibition Assays: These assays measure the ability of the compound to inhibit the activity of a specific enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these studies, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

Receptor Binding Assays: These assays determine the affinity of the compound for a specific receptor. The equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) is measured, providing a quantitative measure of the compound's binding affinity. A lower Kd or Ki value indicates a higher binding affinity.

The results from these studies are critical for establishing a clear structure-activity relationship and for optimizing the compound's potency and selectivity for its intended target.

Utilization of Advanced Cell Culture Systems

To better mimic the complex microenvironment of tissues in vivo, advanced cell culture systems such as 3D models and co-culture systems would be utilized. These models provide a more physiologically relevant context for evaluating the activity of this compound.

3D Cell Culture Models (e.g., Spheroids, Organoids): These models recapitulate the three-dimensional architecture of tissues, allowing for the assessment of compound penetration and efficacy in a more realistic setting.

Co-culture Systems: These systems involve the cultivation of multiple cell types together to mimic the cellular heterogeneity of a tissue. This is particularly important for studying diseases where interactions between different cell types play a critical role, such as in cancer and inflammatory diseases.

The use of these advanced models can provide more predictive data on the potential in vivo efficacy of the compound.

In Vivo Proof-of-Concept Studies in Relevant Preclinical Animal Models

Following promising in vitro data, the evaluation of this compound would progress to in vivo studies in relevant animal models of disease. These studies are essential for establishing proof-of-concept for the compound's therapeutic efficacy.

Design of Efficacy Studies for Therapeutic Areas Indicated by In Vitro Data

The design of in vivo efficacy studies would be directly informed by the in vitro activity profile of the compound. For example, if the in vitro data suggests anti-tumor activity, the compound would be tested in rodent models of cancer, such as xenograft or syngeneic tumor models.

Key aspects of the study design would include:

Selection of an appropriate animal model: The chosen model should accurately reflect the pathophysiology of the human disease.

Determination of the dosing regimen: This includes the dose, frequency, and route of administration.

Definition of primary and secondary endpoints: These are the key parameters that will be measured to assess the compound's efficacy.

Methodological Considerations for Compound Administration and Bioanalysis in Preclinical Models

The successful execution of in vivo studies relies on careful consideration of methodological details related to compound administration and bioanalysis.

Compound Administration: The route of administration (e.g., oral, intravenous, intraperitoneal) would be selected based on the physicochemical properties of the compound and the intended clinical application. The formulation of the compound is also a critical factor to ensure adequate bioavailability.

Bioanalysis: Sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), would be developed and validated to measure the concentration of this compound and its potential metabolites in biological matrices (e.g., plasma, tissues). This pharmacokinetic data is crucial for correlating drug exposure with the observed efficacy and for informing dose selection in subsequent studies.

Histopathological and Biomarker Analysis of Tissue Responses Ex Vivo

In the preclinical assessment of a novel chemical entity such as this compound, ex vivo tissue analysis is a critical step to understand its biological effects at the cellular and tissue level. This phase of evaluation bridges the gap between in vitro experiments and in vivo studies by using viable tissue specimens outside of a living organism. This approach allows for the examination of the compound's impact in a more complex biological environment than cell cultures, offering insights into potential tissue-specific responses.

Complementing histopathology, biomarker analysis provides quantitative data on the molecular responses of tissues to this compound. Biomarkers are measurable indicators of a biological state or condition and can be used to assess the compound's mechanism of action and potential toxicity. crownbio.com In an ex vivo setting, a range of biomarkers can be evaluated from tissue lysates, cultured cells derived from the tissue, or the culture medium. psychogenics.com These can include proteins, nucleic acids, or metabolic products. For instance, enzyme-linked immunosorbent assays (ELISAs) can quantify the secretion of specific cytokines to assess inflammatory responses, while quantitative polymerase chain reaction (qPCR) can measure changes in gene expression related to cellular stress or other relevant pathways. biomodels.com The integration of histopathological findings with biomarker data provides a comprehensive profile of the tissue's response to the compound.

Illustrative Data Table: Histopathological Findings in an Ex Vivo Tissue Model

| Tissue Type | Compound Concentration | Observation Time | Key Histopathological Findings | Severity Score (0-4) |

| Human Liver Slice | 1 µM | 24 hours | No significant morphological changes observed. | 0 |

| Human Liver Slice | 10 µM | 24 hours | Mild hepatocellular vacuolation. | 1 |

| Human Liver Slice | 100 µM | 24 hours | Moderate multifocal hepatocellular necrosis and inflammatory cell infiltration. | 3 |

| Human Kidney Cortex | 1 µM | 24 hours | No significant morphological changes observed. | 0 |

| Human Kidney Cortex | 10 µM | 24 hours | Minimal tubular epithelial cell swelling. | 1 |

| Human Kidney Cortex | 100 µM | 24 hours | Moderate acute tubular necrosis. | 3 |

Illustrative Data Table: Biomarker Analysis in an Ex Vivo Tissue Model

| Biomarker | Tissue Type | Compound Concentration | Fold Change vs. Control | p-value |

| IL-6 (Interleukin-6) | Human Liver Slice | 10 µM | 1.2 | >0.05 |

| IL-6 (Interleukin-6) | Human Liver Slice | 100 µM | 5.8 | <0.01 |

| KIM-1 (Kidney Injury Molecule-1) | Human Kidney Cortex | 10 µM | 1.5 | >0.05 |

| KIM-1 (Kidney Injury Molecule-1) | Human Kidney Cortex | 100 µM | 9.2 | <0.01 |

| Caspase-3 Activity | Human Liver Slice | 100 µM | 4.3 | <0.01 |

| Caspase-3 Activity | Human Kidney Cortex | 100 µM | 6.1 | <0.01 |

Regulatory and Methodological Frameworks for Biological Evaluation in Preclinical Development

The biological evaluation of a chemical compound intended for use in a medical device or as a therapeutic agent is governed by stringent regulatory frameworks to ensure patient safety. emergobyul.comtuvsud.com The ISO 10993 series of standards, titled "Biological evaluation of medical devices," provides a comprehensive and internationally recognized framework for assessing the biocompatibility of materials and their constituent chemicals. wikipedia.orgmedinstitute.com Adherence to these standards is crucial for regulatory submissions to authorities such as the U.S. Food and Drug Administration (FDA) and European regulatory bodies. emergobyul.comcanyoncomponents.com

The series includes specific parts that detail the methodologies for various biocompatibility tests. For instance, ISO 10993-5 addresses tests for in vitro cytotoxicity, which would be a fundamental early assessment. ISO 10993-10 covers tests for irritation and skin sensitization, while ISO 10993-11 pertains to tests for systemic toxicity. medinstitute.com The selection of which parts of the standard to apply depends on the intended application of the final product containing the compound.

The evaluation process outlined in ISO 10993 is not merely a checklist of tests. It encourages the use of existing data, chemical characterization, and a weight-of-evidence approach to minimize animal testing in line with the "3Rs" principle (Replacement, Reduction, and Refinement). medinstitute.com For a novel compound, a systematic biological evaluation would likely involve a tiered approach, starting with in vitro screening and progressing to more complex models as needed, based on the risk assessment. The documentation of this entire process, from the initial risk management plan to the final biological evaluation report, is a critical component of the regulatory submission package.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are employed to elucidate the electronic structure, reactivity, and spectroscopic characteristics of 2-(4-Aminoindolin-1-yl)-N-methylacetamide. These calculations provide insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps can also be generated to identify the electron-rich and electron-deficient regions of the molecule. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack, thereby guiding the understanding of potential metabolic pathways and intermolecular interactions. For instance, studies on related amide-containing compounds have utilized high-level quantum chemical procedures to investigate reaction mechanisms, demonstrating the power of these methods to predict chemical behavior. nih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular forces |

Molecular Docking and Ligand-Protein Interaction Studies for Target Engagement Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in predicting the binding affinity and interaction patterns of this compound with various biological targets. The process involves placing the ligand into the binding site of the receptor and scoring the different poses based on a scoring function, which estimates the binding free energy. niscpr.res.in

Detailed analysis of the docked poses reveals specific ligand-protein interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net For this compound, the amino group on the indoline (B122111) ring and the carbonyl oxygen of the acetamide (B32628) group are potential hydrogen bond donors and acceptors, respectively. Identifying these key interactions is crucial for understanding the mechanism of action and for structure-based drug design. nih.gov Studies on similar heterocyclic compounds have successfully used docking to correlate binding energies with in vitro activities, validating its predictive power. nih.govnih.gov

| Functional Group of Ligand | Type of Interaction | Potential Interacting Residue |

|---|---|---|

| Amino group (Indoline) | Hydrogen Bond (Donor) | Aspartic Acid |

| Carbonyl group (Acetamide) | Hydrogen Bond (Acceptor) | Lysine |

| Indoline Ring | π-π Stacking | Phenylalanine |

| Methyl group (Acetamide) | Hydrophobic Interaction | Leucine |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.org MD simulations are used to assess the stability of the docked complex of this compound and its target protein. mdpi.com By analyzing the trajectory of the simulation, researchers can study the conformational changes in both the ligand and the protein upon binding. nih.gov

Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. These simulations provide a deeper understanding of the binding dynamics and can help refine the binding mode predicted by docking. Ab initio MD simulations on the related N-methylacetamide have been used to probe its dynamics and interactions with solvents, highlighting the detailed insights achievable with this technique. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. semanticscholar.org For a series of analogs of this compound, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. This involves calculating various molecular descriptors (e.g., physicochemical, topological, and electronic) and using statistical methods like multiple linear regression to build a predictive model. researchgate.net

A statistically significant QSAR model (indicated by high R² and q² values) can provide valuable insights into the structural features that are important for the desired biological activity. orientjchem.org For example, a model might reveal that increased lipophilicity or the presence of a hydrogen bond donor at a specific position enhances activity. Such models are powerful tools for prioritizing which new analogs to synthesize and test, thereby accelerating the drug discovery process. edgccjournal.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico ADME prediction tools are widely used to evaluate the drug-likeness of compounds like this compound at an early stage of development. bigchem.eu These models predict various properties based on the molecular structure.

Predictions often include adherence to established guidelines like Lipinski's Rule of Five, which assesses oral bioavailability. mdpi.com Other predicted parameters can include human intestinal absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicity. researchgate.netnih.gov Early assessment of these properties helps in identifying and addressing potential liabilities, reducing the likelihood of late-stage failures in drug development. alliedacademies.org

| ADME Parameter | Predicted Value/Outcome | Guideline/Interpretation |

|---|---|---|

| Molecular Weight | 205.26 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | ~1.5 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (≤10) |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be permeable | Indicates potential for CNS activity |

| CYP2D6 Inhibition | Predicted to be non-inhibitor | Suggests lower risk of drug-drug interactions |

Virtual Screening and De Novo Design Approaches for Novel Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com Using the structure of this compound as a starting point, structure-based or ligand-based virtual screening can be performed to find other compounds with similar properties or predicted binding modes. This approach can rapidly identify novel chemical scaffolds for further investigation. mdpi.comnih.gov

De novo design, on the other hand, is a computational method for designing new molecules from scratch. nih.gov These algorithms can "grow" a molecule within the binding site of a target protein, optimizing its structure to maximize favorable interactions. Starting with a fragment of this compound or its entire scaffold, de novo design can generate novel analogs with potentially improved affinity, selectivity, or pharmacokinetic properties. rsc.org

Future Perspectives and Research Opportunities

Advancements in Automated Synthesis and High-Throughput Screening for Compound Library Expansion

The traditional process of synthesizing and testing new chemical entities can be a significant bottleneck in drug discovery. However, the integration of automated synthesis and high-throughput screening (HTS) offers a transformative approach. oxfordglobal.comresearchgate.net By employing robotic platforms and artificial intelligence algorithms, researchers can rapidly generate extensive libraries of analogs based on the 2-(4-Aminoindolin-1-yl)-N-methylacetamide scaffold. chemh.compharmiweb.com

Automated synthesis platforms, including those utilizing flow chemistry, enable the continuous and efficient production of novel compounds, significantly reducing the time and resources required for library creation. researchgate.netchemh.com These systems offer precise control over reaction conditions, leading to higher yields and product purity. researchgate.net

Table 1: Illustrative High-Throughput Screening Cascade for a Hypothetical Aminoindoline Library

| Screening Stage | Assay Type | Purpose | Throughput |

| Primary Screen | Biochemical Assay (e.g., Kinase Inhibition) | Identify initial "hits" with desired activity. | >100,000 compounds/week |

| Confirmatory Screen | Dose-Response Assay | Confirm the activity and determine the potency (IC50) of primary hits. | 1,000s of compounds/week |

| Orthogonal Screen | Cell-Based Assay | Validate activity in a more biologically relevant system. | 100s of compounds/week |

| Selectivity Screen | Panel of Related Targets | Determine the specificity of the compound and identify potential off-target effects. | 10s-100s of compounds/week |

Integration of Omics Technologies for Comprehensive Biological Profiling and Systems-Level Understanding

To fully understand the biological effects of this compound and its derivatives, a systems-level approach is necessary. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of the molecular changes induced by a compound. nih.govnashbio.com This multi-omics approach can reveal novel drug targets, identify biomarkers for patient stratification, and provide insights into the mechanism of action. nashbio.comfrontlinegenomics.com

Genomics can help identify genetic factors that may influence a patient's response to a particular drug. mdpi.com

Transcriptomics (e.g., RNA-seq) reveals changes in gene expression patterns following compound treatment. frontlinegenomics.com

Proteomics analyzes alterations in protein levels and post-translational modifications, offering a direct look at the functional consequences of drug action. nih.gov

Metabolomics provides a snapshot of the metabolic changes within a cell or organism, which can be indicative of a drug's efficacy and potential toxicity. nih.gov

By integrating these datasets, researchers can build a holistic picture of how a compound like this compound perturbs biological systems, leading to a more informed and accelerated drug development process. nashbio.commdpi.com

Table 2: Application of Omics Technologies in the Evaluation of Aminoindoline Derivatives

| Omics Technology | Data Generated | Key Insights |

| Genomics | DNA sequence variations | Identification of genetic markers for drug response. |

| Transcriptomics | mRNA expression levels | Understanding of gene regulatory networks affected by the compound. |

| Proteomics | Protein abundance and modifications | Elucidation of signaling pathways and direct protein targets. |

| Metabolomics | Small molecule metabolite levels | Assessment of metabolic reprogramming and off-target effects. |

Exploration of Novel Therapeutic Applications for the Compound Class Beyond Current Indications

The indoline (B122111) scaffold is a versatile structure found in numerous natural and synthetic compounds with a wide range of biological activities. researchgate.nettandfonline.com Indole (B1671886) derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. tandfonline.comnih.gov Given this chemical diversity, it is plausible that this compound and its analogs could have therapeutic applications beyond their initial intended use.

A systematic exploration of the biological activities of an expanded library of these compounds could uncover novel therapeutic opportunities. This could involve screening against a broad panel of disease models, including those for neurodegenerative diseases, cardiovascular disorders, and infectious diseases. The structural versatility of the indoline core allows for fine-tuning of its pharmacological properties to target a variety of biological pathways. tandfonline.com

Development of Targeted Delivery Systems and Nanotechnology-Based Formulations

The efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the desired site of action in the body. Targeted drug delivery systems aim to concentrate the therapeutic agent at the target tissue or cells, thereby enhancing its effectiveness and reducing off-target side effects. unipd.itnih.gov

Nanotechnology offers a powerful toolkit for developing sophisticated drug delivery systems. nih.govmdpi.com Nanoparticles, liposomes, and micelles can be engineered to encapsulate compounds like this compound, improving their solubility, stability, and pharmacokinetic profile. nih.govmdpi.comcd-bioparticles.com These nanocarriers can be further functionalized with targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on diseased cells, ensuring precise drug delivery. nih.govlongdom.org The development of such targeted formulations could significantly enhance the therapeutic potential of the aminoindoline class of compounds. bbrc.inijpsjournal.com

Table 3: Examples of Nanotechnology-Based Drug Delivery Systems

| Delivery System | Description | Potential Advantages for Aminoindoline Compounds |

| Liposomes | Spherical vesicles composed of a lipid bilayer. nih.govlongdom.org | Improved solubility of hydrophobic compounds, reduced toxicity, and potential for targeted delivery. nih.gov |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. nih.govbbrc.in | Controlled and sustained drug release, protection of the drug from degradation. mdpi.com |

| Micelles | Self-assembling structures of amphiphilic molecules. nih.govlongdom.org | Enhanced solubility and bioavailability of poorly water-soluble drugs. bbrc.in |

Collaborative Research Frameworks in Academia and Industry for Accelerated Discovery

The journey of a new drug from discovery to market is a long, complex, and expensive process that often requires a diverse range of expertise. acs.orgdrugbank.com Collaborative frameworks between academic institutions and pharmaceutical companies are increasingly recognized as a crucial driver of innovation in drug discovery. acs.orgnih.govslideshare.net

These partnerships leverage the complementary strengths of both sectors. Academia often excels in basic research, target identification, and the discovery of novel chemical scaffolds. 54.209.11 Industry, on the other hand, brings extensive experience in drug development, medicinal chemistry optimization, clinical trial execution, and commercialization. drugbank.com54.209.11

By fostering open communication and establishing clear goals, these collaborations can significantly accelerate the development of promising compounds like this compound. nih.govmdpi.com Such partnerships can take various forms, from sponsored research agreements to joint ventures, all with the ultimate aim of translating fundamental scientific discoveries into new medicines that benefit patients. acs.orgresearchgate.net

Q & A

Q. What are the established synthetic routes for 2-(4-Aminoindolin-1-yl)-N-methylacetamide, and how can reaction conditions be optimized for yield?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous acetamide derivatives are prepared by reacting indoline derivatives with activated acetamide precursors under reflux in acetic acid (3–5 hours) . Optimization involves adjusting stoichiometry (e.g., 1.1 equiv of aldehyde derivatives), temperature control (reflux vs. room temperature), and catalyst selection (e.g., sodium acetate for pH modulation). Post-synthesis purification employs column chromatography followed by recrystallization (DMF/acetic acid mixtures) . Characterization via -NMR and LC-MS is critical for verifying structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (particularly - and -NMR) is essential for confirming the indoline and acetamide moieties, with attention to coupling patterns (e.g., NH protons at δ 8–10 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). Complementary techniques like IR spectroscopy can identify carbonyl (C=O, ~1650–1700 cm) and amine (N-H, ~3300 cm) groups . Purity assessment requires HPLC with UV detection (λ = 254 nm) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer: Begin with in vitro assays:

- Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer Potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with cisplatin as a positive control .

- Enzyme Inhibition: Kinase or protease inhibition assays using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Methodological Answer: Contradictions (e.g., unexpected -NMR splitting or HRMS adducts) require cross-validation:

- Step 1: Repeat synthesis to rule out impurities.

- Step 2: Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts via Gaussian software).

- Step 3: Use 2D-NMR (COSY, HSQC) to resolve overlapping signals. For example, HMBC can confirm connectivity between the indoline NH and adjacent carbons .

- Step 4: Analyze alternative tautomeric forms (e.g., keto-enol equilibria) using variable-temperature NMR .

Q. What strategies mitigate by-product formation during the synthesis of this compound?

- Methodological Answer: Common by-products include dimerized indoline derivatives or over-alkylated acetamides. Mitigation involves:

- Temperature Control: Lower reaction temperatures (0–25°C) to suppress side reactions.

- Protecting Groups: Temporarily protect the indoline NH with Boc groups, followed by deprotection (TFA/CHCl) post-alkylation .

- Catalyst Screening: Use Pd-based catalysts for selective coupling or microwave-assisted synthesis to reduce reaction time .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetic properties?

- Methodological Answer:

- Core Modifications: Introduce electron-withdrawing groups (e.g., -CF) to the indoline ring to enhance metabolic stability.

- Solubility Optimization: Replace N-methyl with polar substituents (e.g., -OH, -SOH) or employ prodrug strategies (e.g., esterification) .

- Bioisosteric Replacement: Substitute the acetamide group with sulfonamides or ureas to modulate binding affinity .

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases) and prioritize analogs .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational and experimental LogP values?

- Methodological Answer: Discrepancies arise from inaccurate force fields or solvent effects. Validate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.